molecular formula C14H20O4 B6306639 (2S)-2-(2-Methoxyphenyl)-2-(oxan-4-yloxy)ethan-1-ol CAS No. 2131091-23-9

(2S)-2-(2-Methoxyphenyl)-2-(oxan-4-yloxy)ethan-1-ol

Cat. No.: B6306639
CAS No.: 2131091-23-9
M. Wt: 252.31 g/mol
InChI Key: DBNLRXIWDMHQDJ-CQSZACIVSA-N
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Description

(2S)-2-(2-Methoxyphenyl)-2-(oxan-4-yloxy)ethan-1-ol: is an organic compound with a complex structure that includes a methoxyphenyl group and an oxan-4-yloxy group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Methoxyphenyl)-2-(oxan-4-yloxy)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and oxan-4-ol.

    Formation of Intermediate: The 2-methoxyphenol undergoes a reaction with an appropriate reagent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with oxan-4-ol under specific reaction conditions, such as the presence of a catalyst and controlled temperature, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent and efficient production.

    Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.

    Purification Processes: Implementing purification processes such as distillation or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Methoxyphenyl)-2-(oxan-4-yloxy)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group or the oxan-4-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

(2S)-2-(2-Methoxyphenyl)-2-(oxan-4-yloxy)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(2-Methoxyphenyl)-2-(oxan-4-yloxy)ethan-1-ol exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence biochemical pathways related to its functional groups, such as those involving oxidation or reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-Hydroxyphenyl)-2-(oxan-4-yloxy)ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.

    (2S)-2-(2-Methoxyphenyl)-2-(tetrahydrofuran-4-yloxy)ethan-1-ol: Similar structure but with a tetrahydrofuran group instead of an oxan-4-yloxy group.

Properties

IUPAC Name

(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-16-13-5-3-2-4-12(13)14(10-15)18-11-6-8-17-9-7-11/h2-5,11,14-15H,6-10H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNLRXIWDMHQDJ-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CO)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H](CO)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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